(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)nonanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of the starting material, ®-2-amino-nonanoic acid, is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Purification: : The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)nonanoic acid can undergo various chemical reactions, including:
-
Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
-
Coupling Reactions: : It can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
-
Substitution Reactions: : The carboxyl group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDCI or DCC in the presence of a base like N-methylmorpholine (NMM).
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling reagents.
Major Products
Free Amino Acid: Obtained after deprotection.
Peptides: Formed through coupling reactions.
Esters and Amides: Resulting from esterification and amidation reactions.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)nonanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Bioconjugation: Used in the modification of biomolecules for various biochemical assays and studies.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)octanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)decanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)undecanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)nonanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance between hydrophobicity and reactivity, making it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required.
By comparing it with similar compounds, it is evident that the chain length and the Boc group play crucial roles in determining the compound’s properties and applications. The specific chain length of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid makes it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNKLWRXVCTHKX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.